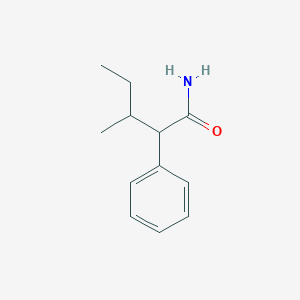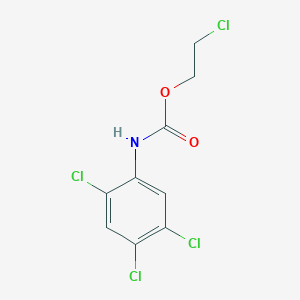
2-chloroethyl N-(2,4,5-trichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloroethyl N-(2,4,5-trichlorophenyl)carbamate is a chemical compound with the molecular formula C9H7Cl4NO2 and a molecular weight of 302.974 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-chloroethyl N-(2,4,5-trichlorophenyl)carbamate typically involves the reaction of 2,4,5-trichloroaniline with 2-chloroethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-chloroethyl N-(2,4,5-trichlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Scientific Research Applications
2-chloroethyl N-(2,4,5-trichlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloroethyl N-(2,4,5-trichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
2-chloroethyl N-(2,4,5-trichlorophenyl)carbamate can be compared with other similar compounds, such as:
Methyl N-(2,4,5-trichlorophenyl)carbamate: This compound has a similar structure but with a methyl group instead of a 2-chloroethyl group.
Phenyl N-(2,4,5-trichlorophenyl)carbamate: This compound has a phenyl group instead of a 2-chloroethyl group.
These comparisons highlight the unique properties and applications of this compound.
Properties
CAS No. |
25216-65-3 |
|---|---|
Molecular Formula |
C9H7Cl4NO2 |
Molecular Weight |
303.0 g/mol |
IUPAC Name |
2-chloroethyl N-(2,4,5-trichlorophenyl)carbamate |
InChI |
InChI=1S/C9H7Cl4NO2/c10-1-2-16-9(15)14-8-4-6(12)5(11)3-7(8)13/h3-4H,1-2H2,(H,14,15) |
InChI Key |
BXIFHAVHCAWULU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


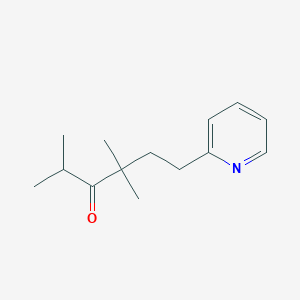
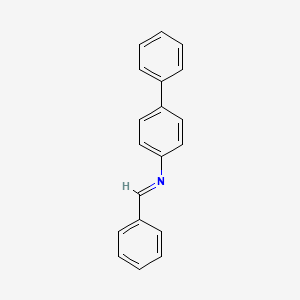
![5-(2-bromophenyl)-4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11962291.png)

![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11962310.png)


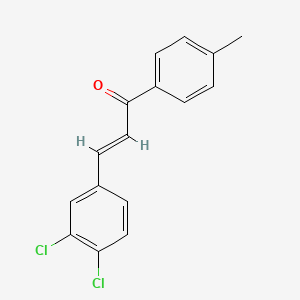
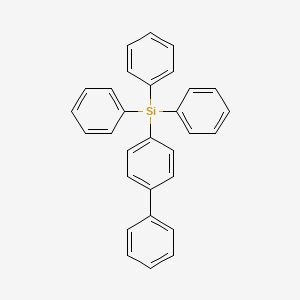

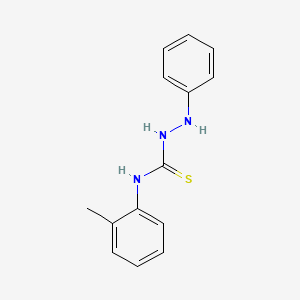
![(2E)-N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11962358.png)
